molecular formula C11H9N5S B2527087 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303995-85-9

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2527087
CAS No.: 303995-85-9
M. Wt: 243.29
InChI Key: ZRKQMEKQNSBFCB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with formamidoximes under mild conditions using trifluoroacetic anhydride . Another approach includes the use of copper-catalyzed reactions under an atmosphere of air, which facilitates the formation of triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable and environmentally benign synthesis methods, such as the I2/KI-mediated oxidative N-N bond formation reaction, have been developed. These methods utilize readily available N-aryl amidines and are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild and base-free .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c1-17-11-14-10-13-7-5-9(16(10)15-11)8-4-2-3-6-12-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQMEKQNSBFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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